molecular formula C16H22Cl2N2O2 B5427849 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide

2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide

Cat. No. B5427849
M. Wt: 345.3 g/mol
InChI Key: VEFHCIBVUGHPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide, also known as DADLE, is a synthetic opioid peptide that has been widely used in scientific research. It was first synthesized in the 1970s by John Hughes and Hans Kosterlitz, who discovered the endogenous opioid receptor system in the brain. DADLE is a selective agonist of the delta opioid receptor, which is involved in pain modulation, mood regulation, and reward processing.

Mechanism of Action

2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide acts as a selective agonist of the delta opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. Upon binding to the delta opioid receptor, this compound activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This results in the analgesic, anxiolytic, and antidepressant effects of this compound.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and gastrointestinal effects. This compound has been shown to have a higher potency and longer duration of action than other delta opioid receptor agonists, such as enkephalins and DPDPE. This compound also has a lower potential for addiction and tolerance than other opioid drugs, such as morphine and fentanyl.

Advantages and Limitations for Lab Experiments

2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound can be easily synthesized and purified, and its effects can be easily measured using behavioral, electrophysiological, and biochemical assays. However, this compound also has some limitations for lab experiments, including its high cost, limited solubility, and potential for non-specific effects. Researchers need to carefully control for these factors when using this compound in their experiments.

Future Directions

There are several future directions for research on 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide and delta opioid receptors. One direction is to investigate the role of delta opioid receptors in chronic pain and inflammation, and to develop new delta opioid receptor agonists and antagonists for the treatment of these conditions. Another direction is to study the interactions between delta opioid receptors and other neurotransmitter systems, such as the dopamine and serotonin systems, and to develop new drugs that target these interactions. Finally, there is a need to further elucidate the molecular mechanisms of action of this compound and delta opioid receptors, and to develop new tools and techniques for studying these mechanisms in vivo and in vitro.

Synthesis Methods

2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide can be synthesized using solid-phase peptide synthesis or solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise addition of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. Solution-phase peptide synthesis involves the coupling of protected amino acids in solution, followed by purification and characterization of the peptide.

Scientific Research Applications

2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide has been used in a wide range of scientific research applications, including pain research, addiction research, and neuropharmacology. In pain research, this compound has been shown to have analgesic effects in animal models of acute and chronic pain. In addiction research, this compound has been used to study the role of the delta opioid receptor in drug addiction and withdrawal. In neuropharmacology, this compound has been used to investigate the mechanisms of action of opioid peptides and receptors in the brain.

properties

IUPAC Name

2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-3-20(4-2)16(21)11-19-7-8-22-15(10-19)12-5-6-13(17)14(18)9-12/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFHCIBVUGHPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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